molecular formula C12H14FN B1528078 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1283718-61-5

7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No. B1528078
M. Wt: 191.24 g/mol
InChI Key: IDKVAAIEOASJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is a spiro compound that belongs to the isoquinoline family. It has a molecular formula of C12H14FN .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N/c1-2-5-11-10 (4-1)8-13-9-12 (11)6-3-7-12/h1-2,4-5,13H,3,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The average mass of 7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is 177.218 Da and its monoisotopic mass is 177.095383 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Novel Heterocyclic Ring System Synthesis

A study by Klein, Davis, and Effland (1987) describes the synthesis of a novel 2′,3′-dihydrospiro(benzofuran-2(3H),4′(1′H)isoquinoline] ring system through nucleophilic aromatic fluoride displacement-cyclization. This synthesis approach might provide a template for the synthesis of related compounds, including the target molecule, highlighting the potential for creating novel heterocyclic compounds with unique properties for pharmaceutical or material science applications (J. Klein, L. Davis, & R. Effland, 1987).

Synthesis of Spiroisoquinoline Scaffolds

Subba Reddy, Medaboina, and Sridhar (2015) developed a novel tandem cyclization strategy for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives, showcasing an efficient alternative for synthesizing pharmacologically significant spiroisoquinoline scaffolds. This methodology could potentially be applied or modified for the synthesis of the target molecule, underscoring the relevance of spiro compounds in drug discovery and development (B. S. Subba Reddy, D. Medaboina, & B. Sridhar, 2015).

Fluorinated Heterocycles in Drug Development

Wu et al. (2017) discussed the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, which is crucial for pharmaceutical and agrochemical industries. The inclusion of fluorine atoms in heterocyclic compounds, similar to the target molecule, can significantly affect their biological activity, stability, and membrane permeability. This research emphasizes the importance of fluorinated compounds in medicinal chemistry and suggests potential applications for the target molecule in drug development (Jia-Qiang Wu et al., 2017).

Spirocyclic Compounds in Photophysical Studies

Silva et al. (2021) synthesized novel spirocyclic compounds and evaluated their photophysical properties, indicating the potential use of spiro compounds, such as the target molecule, in materials science, especially in the development of organic light-emitting diodes (OLEDs) or as fluorescent markers. This highlights the versatility of spirocyclic compounds in both biological and materials science applications (L. B. Silva et al., 2021).

Safety And Hazards

Specific hazards arising from 7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] are not available in the search results . For safety, it is advised to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKVAAIEOASJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745170
Record name 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

CAS RN

1283718-61-5
Record name 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 2
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 3
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 4
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 5
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 6
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.